
2-(2-Hydroxy-5-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-5-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of acetonitrile and features a hydroxy and methyl group attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-5-methylphenyl)acetonitrile typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a cyanide source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer cyanide sources and greener solvents is often considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-5-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 2-(2-Oxo-5-methylphenyl)acetonitrile
Reduction: 2-(2-Hydroxy-5-methylphenyl)ethylamine
Substitution: Various esters or ethers depending on the substituent
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-5-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-5-methylphenyl)acetonitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-methoxyphenylacetonitrile
- 2-Hydroxy-5-ethylphenylacetonitrile
- 2-Hydroxy-5-methylphenylphosphonic acid
Uniqueness
2-(2-Hydroxy-5-methylphenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H9NO |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-(2-hydroxy-5-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6,11H,4H2,1H3 |
Clave InChI |
VYORKIVQVCTXLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


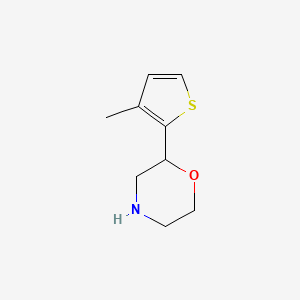
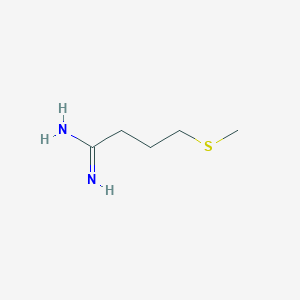
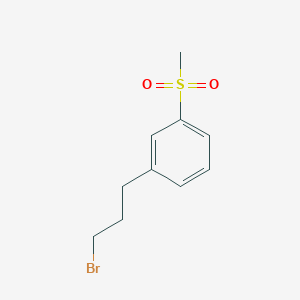
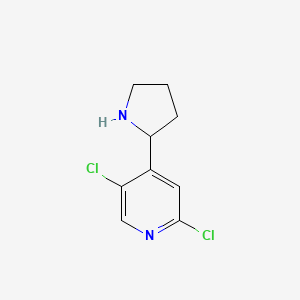


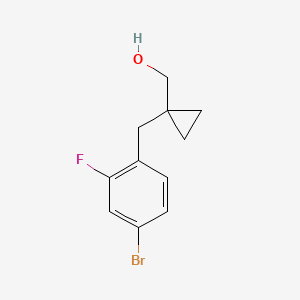
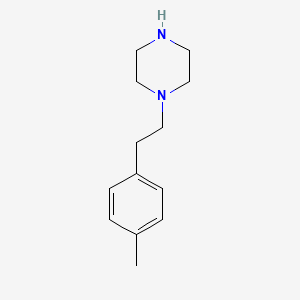

![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)
![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)



